molecular formula C24H16ClN3O3 B2358522 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one CAS No. 1357738-95-4

2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

Cat. No. B2358522
CAS RN: 1357738-95-4
M. Wt: 429.86
InChI Key: JAVMJIFPCNBKBA-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C24H16ClN3O3 and its molecular weight is 429.86. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Agents

Compounds with structural elements similar to "2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one" have been synthesized and evaluated for their potential as antimicrobial agents. New quinazolines and related derivatives exhibited significant antibacterial and antifungal activities against a range of microorganisms, indicating their potential use in developing new antimicrobial therapies (Desai, Shihora, & Moradia, 2007).

Anti-inflammatory and Analgesic Agents

Research on novel 4(3H)-quinazolinone derivatives explored their anti-inflammatory and analgesic activities. This study highlights the therapeutic potential of these compounds in managing pain and inflammation, providing a basis for further research into related compounds (Farag et al., 2012).

Photochromic Systems

A study on photochromic compounds based on a six-membered ring as ethene bridges, with various degrees of aromaticity, offers insights into the design of novel photoresponsive materials. These materials have applications in molecular switches, data storage, and sensor technologies (Yang et al., 2012).

Thermo-physical Properties

The thermo-physical characterization of 1,3,4-oxadiazole derivatives has been systematically investigated, providing valuable data for the development of materials with specific thermal and physical properties. This research is crucial for the design of materials for electronic and photonic applications (Godhani et al., 2013).

Electroluminescence Behaviour

Isoquinoline π-conjugated imidazole derivatives have been studied for their electroluminescence behavior, indicating their potential use in organic light-emitting diodes (OLEDs). This research contributes to the development of materials for advanced display and lighting technologies (Nagarajan et al., 2014).

properties

IUPAC Name

2-(3-chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClN3O3/c1-30-18-9-4-6-15(12-18)22-26-23(31-27-22)21-14-28(17-8-5-7-16(25)13-17)24(29)20-11-3-2-10-19(20)21/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVMJIFPCNBKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=CC=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorophenyl)-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)isoquinolin-1(2H)-one

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